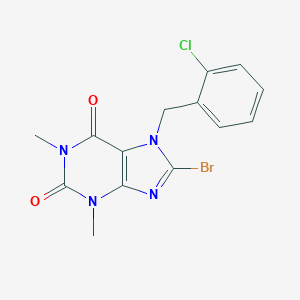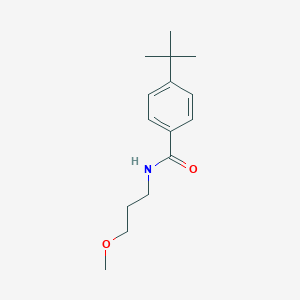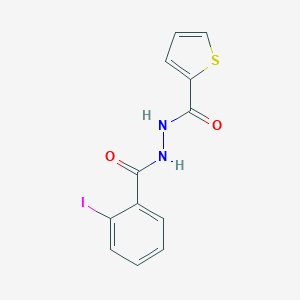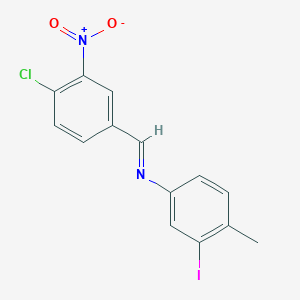
8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by the presence of bromine, chlorine, and benzyl groups attached to a purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-chlorobenzyl bromide.
Bromination: The bromination of 1,3-dimethylxanthine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 8th position.
Benzylation: The brominated intermediate is then subjected to benzylation using 2-chlorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the purine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the purine ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate the role of purine derivatives in various biological pathways.
Medicine: In medicine, the compound is of interest for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-7-(2-chlorobenzyl)-1-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to similar compounds, 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELHQBZQKVISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]furan-2-carboxamide](/img/structure/B406100.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)

![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)
![2-{2-[1-(aminocarbothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-1-naphthalenesulfonic acid](/img/structure/B406105.png)

![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)
![N-[4-({2-chloro-5-nitrobenzylidene}amino)phenyl]-N-methylacetamide](/img/structure/B406109.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![N'-(4-(Methylthio)benzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B406114.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B406116.png)
![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B406123.png)
